molecular formula C7H6BrNO2S B2988723 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 2090155-89-6

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No. B2988723
CAS RN: 2090155-89-6
M. Wt: 248.09
InChI Key: WOJQVZAREJXLQZ-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the CAS Number: 2090155-89-6 . It has a molecular weight of 248.1 and is typically in the form of a powder . This compound is used in scientific research and its versatile properties make it ideal for applications in various fields such as medicinal chemistry, material science, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO2S/c8-6-2-1-3-7-5 (6)4-12 (10,11)9-7/h1-3,9H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, a related compound, 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), has been studied. It was found that aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles is possible . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is utilized in various chemical syntheses and reactions, showcasing its versatility in organic chemistry. For instance, it has been involved in the ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. This process employs intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, highlighting an efficient, general, and recyclable method without the need for external chelating ligands (Saha et al., 2009). Additionally, the compound finds use in the generation of benzosultams via a radical process with the insertion of sulfur dioxide, offering an efficient route to diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a three-component reaction. This showcases the role of arylsulfonyl radicals and DABCO as a carrier for single electron transfer in synthesizing sulfonated benzosultams (Zhou et al., 2017).

Advanced Materials and Applications

The compound's utility extends beyond synthesis into the development of advanced materials and applications. For example, its derivatives have been explored for their potential as corrosion inhibitors for protection of metals in corrosive environments. The evaluation of similar compounds in protecting aluminum alloys in neutral chloride solutions illustrates the compound's relevance in materials science, particularly in developing protective coatings that can mitigate corrosion in industrial applications (Zheludkevich et al., 2005).

Safety and Hazards

The safety information available indicates that 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

4-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJQVZAREJXLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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